[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);hydrobromide
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Overview
Description
Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) is a complex organophosphorus compound It features a nickel(II) center coordinated by a unique ligand system that includes diphenyl and hydrogenphosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) typically involves the reaction of nickel(II) bromide with the ligand precursor under controlled conditions. The ligand precursor is synthesized through a series of steps involving the formation of the diazadiphosphocine framework and subsequent functionalization with diphenyl and hydrogenphosphonate groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to form nickel(I) species.
Substitution: Ligand exchange reactions can occur, where the hydrogenphosphonate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) species. Substitution reactions can result in a variety of nickel complexes with different ligand environments.
Scientific Research Applications
Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.
Materials Science: The compound’s unique ligand framework makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: Its potential interactions with biological molecules can be explored for applications in medicinal chemistry.
Industrial Applications: The compound can be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) exerts its effects involves coordination chemistry. The nickel(II) center interacts with substrates through its vacant coordination sites, facilitating various chemical transformations. The ligand framework stabilizes the nickel center and modulates its reactivity.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: A similar diphosphine ligand used in coordination chemistry.
1,3-Bis(diphenylphosphino)propane: Another diphosphine ligand with a shorter carbon chain.
(Oxydi-2,1-phenylene)bis(diphenylphosphine): A diphosphine ligand with an ether linkage.
Uniqueness
Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) is unique due to its specific ligand framework, which includes both diphenyl and hydrogenphosphonate groups. This combination provides distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C60H66BrN4NiO12P8- |
---|---|
Molecular Weight |
1421.6 g/mol |
IUPAC Name |
[4-[3,7-diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-λ5-phosphane;hydron;nickel(2+);hydrobromide |
InChI |
InChI=1S/2C30H34N2O6P4.BrH.Ni/c2*33-41(34,35)19-25-11-15-27(16-12-25)31-21-39(29-7-3-1-4-8-29)22-32(24-40(23-31)30-9-5-2-6-10-30)28-17-13-26(14-18-28)20-42(36,37)38;;/h2*1-18H,19-24H2,(H2,33,34,35)(H2,36,37,38);1H;/q;;;+2/p-3 |
InChI Key |
MBELQPUTSLJGTI-UHFFFAOYSA-K |
Canonical SMILES |
[H+].C1N(C[PH+](CN(C[PH+]1C2=CC=CC=C2)C3=CC=C(C=C3)CP(=O)([O-])[O-])C4=CC=CC=C4)C5=CC=C(C=C5)CP(=O)([O-])[O-].C1N(C[PH+](CN(C[PH+]1C2=CC=CC=C2)C3=CC=C(C=C3)CP(=O)([O-])[O-])C4=CC=CC=C4)C5=CC=C(C=C5)CP(=O)([O-])[O-].[Ni+2].Br |
Origin of Product |
United States |
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